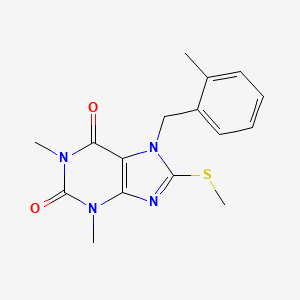
1,3-dimethyl-7-(2-methylbenzyl)-8-(methylthio)-3,7-dihydro-1H-purine-2,6-dione
Descripción general
Descripción
1,3-dimethyl-7-(2-methylbenzyl)-8-(methylthio)-3,7-dihydro-1H-purine-2,6-dione, also known as MRS2179, is a potent and selective antagonist of the P2Y1 receptor. P2Y1 receptors are G protein-coupled receptors that are activated by extracellular nucleotides, such as ATP and ADP. These receptors are involved in a variety of physiological processes, including platelet aggregation, vascular smooth muscle contraction, and neurotransmitter release. MRS2179 has been widely used in scientific research as a tool to study the function of P2Y1 receptors.
Mecanismo De Acción
1,3-dimethyl-7-(2-methylbenzyl)-8-(methylthio)-3,7-dihydro-1H-purine-2,6-dione is a competitive antagonist of the P2Y1 receptor. It binds to the receptor and prevents the activation of downstream signaling pathways. The P2Y1 receptor is coupled to Gq/11 proteins, which activate phospholipase C (PLC) and lead to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, leading to the release of calcium ions (Ca2+) into the cytoplasm. Ca2+ then activates a variety of downstream effectors, including protein kinase C (PKC) and calmodulin-dependent protein kinase II (CaMKII). 1,3-dimethyl-7-(2-methylbenzyl)-8-(methylthio)-3,7-dihydro-1H-purine-2,6-dione blocks the activation of this pathway by preventing the binding of extracellular nucleotides to the P2Y1 receptor.
Biochemical and Physiological Effects
1,3-dimethyl-7-(2-methylbenzyl)-8-(methylthio)-3,7-dihydro-1H-purine-2,6-dione has a number of biochemical and physiological effects, depending on the tissue and cell type being studied. In platelets, 1,3-dimethyl-7-(2-methylbenzyl)-8-(methylthio)-3,7-dihydro-1H-purine-2,6-dione inhibits the aggregation response to ADP (Cattaneo, 2004). In vascular smooth muscle, 1,3-dimethyl-7-(2-methylbenzyl)-8-(methylthio)-3,7-dihydro-1H-purine-2,6-dione inhibits the contraction response to ADP (Ralevic and Burnstock, 1998). In neurons, 1,3-dimethyl-7-(2-methylbenzyl)-8-(methylthio)-3,7-dihydro-1H-purine-2,6-dione inhibits the release of acetylcholine and noradrenaline in response to extracellular nucleotides (Gibson et al., 2004). These effects are consistent with the known role of P2Y1 receptors in these processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,3-dimethyl-7-(2-methylbenzyl)-8-(methylthio)-3,7-dihydro-1H-purine-2,6-dione has several advantages and limitations for lab experiments. One advantage is its potency and selectivity for the P2Y1 receptor, which allows for specific targeting of this receptor without affecting other receptors or pathways. Another advantage is its well-characterized mechanism of action, which allows for precise control of the experimental conditions. However, one limitation is that 1,3-dimethyl-7-(2-methylbenzyl)-8-(methylthio)-3,7-dihydro-1H-purine-2,6-dione is not suitable for in vivo experiments, as it does not cross the blood-brain barrier. Another limitation is that 1,3-dimethyl-7-(2-methylbenzyl)-8-(methylthio)-3,7-dihydro-1H-purine-2,6-dione may have off-target effects at high concentrations, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research involving 1,3-dimethyl-7-(2-methylbenzyl)-8-(methylthio)-3,7-dihydro-1H-purine-2,6-dione. One direction is the development of more potent and selective P2Y1 receptor antagonists, which could be used to study the function of this receptor in greater detail. Another direction is the investigation of the role of P2Y1 receptors in other physiological processes, such as inflammation and immune function. Finally, the development of P2Y1 receptor agonists could have therapeutic potential for the treatment of thrombosis and other conditions involving platelet aggregation.
Aplicaciones Científicas De Investigación
1,3-dimethyl-7-(2-methylbenzyl)-8-(methylthio)-3,7-dihydro-1H-purine-2,6-dione has been used in a variety of scientific research applications, including the study of platelet aggregation, vascular smooth muscle contraction, and neurotransmitter release. For example, 1,3-dimethyl-7-(2-methylbenzyl)-8-(methylthio)-3,7-dihydro-1H-purine-2,6-dione has been used to investigate the role of P2Y1 receptors in thrombosis and hemostasis (Cattaneo, 2004). 1,3-dimethyl-7-(2-methylbenzyl)-8-(methylthio)-3,7-dihydro-1H-purine-2,6-dione has also been used to study the effects of P2Y1 receptor activation on vascular smooth muscle contraction (Ralevic and Burnstock, 1998). In addition, 1,3-dimethyl-7-(2-methylbenzyl)-8-(methylthio)-3,7-dihydro-1H-purine-2,6-dione has been used to investigate the role of P2Y1 receptors in the release of neurotransmitters, such as acetylcholine and noradrenaline (Gibson et al., 2004).
Propiedades
IUPAC Name |
1,3-dimethyl-7-[(2-methylphenyl)methyl]-8-methylsulfanylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c1-10-7-5-6-8-11(10)9-20-12-13(17-15(20)23-4)18(2)16(22)19(3)14(12)21/h5-8H,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZRLQEXEYQYDNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=C(N=C2SC)N(C(=O)N(C3=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



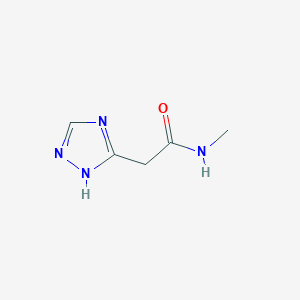
![3-fluorobenzyl N-[(4-chlorophenyl)sulfonyl]glycinate](/img/structure/B3505810.png)
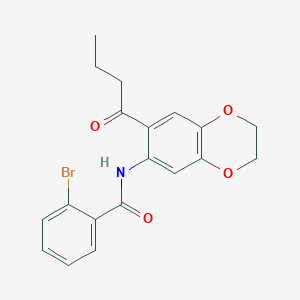
![N-(3-fluorophenyl)-2-{5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide](/img/structure/B3505824.png)
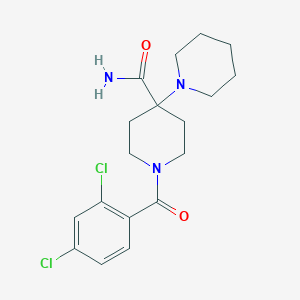
![N-(2-methoxyphenyl)-2-(1H-naphtho[2,3-d]imidazol-2-ylthio)acetamide](/img/structure/B3505840.png)
![ethyl 4-[({[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)amino]benzoate](/img/structure/B3505842.png)
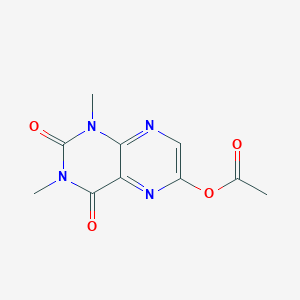

![N-(3-acetylphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B3505850.png)
amino]benzamide](/img/structure/B3505860.png)
![3-fluorobenzyl 2-[(2-nitrophenyl)sulfonyl]benzoate](/img/structure/B3505864.png)
![methyl 3-{[(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B3505865.png)
![2-(4-bromophenoxy)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B3505873.png)